2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a trifluoromethyl group and a methoxy group attached to an indole ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the methoxy group can influence its pharmacokinetic properties . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone can be compared with other indole derivatives such as:
1-(4-methoxy-3-indolyl)ethanone: Lacks the trifluoromethyl group, which can affect its biological activity and chemical reactivity.
2,2,2-Trifluoro-1-(4-methoxy-3-pyridinyl)ethanone: Contains a pyridine ring instead of an indole ring, leading to different chemical and biological properties.
3-(trifluoroacetyl)indole: Another trifluoromethylated indole derivative with distinct properties and applications.
Properties
Molecular Formula |
C11H8F3NO2 |
---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-7-9(8)6(5-15-7)10(16)11(12,13)14/h2-5,15H,1H3 |
InChI Key |
MOGTWVVVLKSCIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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